1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone
Overview
Description
The compound 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone is a chemical entity that can be presumed to have a heterocyclic structure based on its name. It contains an imidazo[1,2-a]pyrimidine moiety, which is a fused bicyclic ring system consisting of imidazole and pyrimidine rings. The 2-methyl group indicates a methyl substituent on the imidazole ring, and the ethanone portion suggests the presence of a ketone functional group attached to the bicyclic system.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone, they do provide insight into related chemical syntheses. For example, the synthesis of various nitroso compounds from 2-chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone is described, which involves the use of different reagents to create a diverse set of heterocyclic compounds . This suggests that the synthesis of our compound of interest might also involve the use of chlorinated precursors and specific reagents that can introduce the imidazo[1,2-a]pyrimidine structure.
Molecular Structure Analysis
The molecular structure of 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone is not directly analyzed in the provided papers. However, the stereochemistry of a related compound, a methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative, was characterized by single-crystal X-ray diffraction . This indicates that similar analytical techniques could be employed to determine the molecular structure of 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone, including its stereochemistry and conformation.
Chemical Reactions Analysis
The papers do not specifically mention reactions involving 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone. However, the synthesis of various nitroso derivatives from related compounds suggests that nitrosation reactions could potentially be applied to our compound of interest as well . Additionally, the cyclization reactions used to synthesize polysubstituted pyrrolidine derivatives imply that similar cyclization strategies might be relevant for constructing the imidazo[1,2-a]pyrimidine ring system in our target molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone are not detailed in the provided papers. However, the acid dissociation constants of related compounds were determined , suggesting that the pKa of our compound could also be measured to understand its acid-base behavior. The antimicrobial activity observed for some of the synthesized compounds also raises the possibility that 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone could exhibit biological activity, which would be an important aspect of its chemical properties profile.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study demonstrated the use of similar compounds in the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These heterocycles have significant importance in pharmaceutical chemistry due to their potential therapeutic properties. The process involves reactions under both microwave and thermal conditions to construct novel pyrimidine, isoxazole, and pyrazole derivatives pendent to benzothiazole and benzimidazole ring systems, highlighting the compound's role in synthesizing diverse heterocyclic frameworks (Darweesh et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-methylimidazo[1,2-a]pyrimidin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8(7(2)13)12-5-3-4-10-9(12)11-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBHHBZOTLBPLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238092 | |
Record name | 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone | |
CAS RN |
100289-21-2 | |
Record name | 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100289-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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